molecular formula C9H14N2O2 B15134733 8-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

8-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

Cat. No.: B15134733
M. Wt: 182.22 g/mol
InChI Key: ZQBLZDBDSMDIBH-UHFFFAOYSA-N
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Description

8-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a heterocyclic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinazoline core with additional methyl and hexahydro groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of catalysts and solvents is crucial to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

8-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline core, leading to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and amines are employed under conditions like reflux or room temperature.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

8-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the quinazoline ring.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar core structure but without the additional methyl and hexahydro groups.

    Dihydroquinazoline: A reduced form of quinazoline with different hydrogenation levels.

    Substituted Quinazolines: Compounds with various substituents on the quinazoline ring, exhibiting diverse biological activities.

Uniqueness

8-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and hexahydro groups can enhance its stability and modify its interaction with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

8-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H14N2O2/c1-5-3-2-4-6-7(5)10-9(13)11-8(6)12/h5-7H,2-4H2,1H3,(H2,10,11,12,13)

InChI Key

ZQBLZDBDSMDIBH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2C1NC(=O)NC2=O

Origin of Product

United States

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